molecular formula C24H24N4O2S B2475076 3-(3,5-dimethylphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536705-30-3

3-(3,5-dimethylphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2475076
CAS No.: 536705-30-3
M. Wt: 432.54
InChI Key: JOYYYYFGJQZQSV-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C24H24N4O2S and its molecular weight is 432.54. The purity is usually 95%.
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Biological Activity

The compound 3-(3,5-dimethylphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole family, which has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₉H₃₁N₃O₂S
  • Molecular Weight : 367.46 g/mol
  • CAS Number : Not explicitly provided in the search results but can be derived from structural analysis.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. The pyrimidoindole structure is known for its ability to modulate signaling pathways associated with cancer and inflammation.

  • Inhibition of Enzymatic Activity : Studies have indicated that compounds with similar structures exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways. The IC50 values for COX-2 inhibition in related compounds have been reported in the range of 0.52 to 22.25 μM .
  • Impact on MAPK Pathway : The compound may also influence the MEK-MAPK signaling pathway, which is often dysregulated in cancer. Inhibitors of this pathway have shown promise in reducing tumor growth in preclinical models .

Biological Activity and Therapeutic Potential

The biological activity of this compound can be summarized as follows:

Activity Description Reference
Anti-inflammatory Exhibits potential as a COX-2 inhibitor; may reduce inflammation in various models.
Anticancer Modulates MAPK pathway; potential to inhibit tumor growth in various cancers.
Analgesic Effects Similar compounds have shown pain-relieving properties through COX inhibition.

Case Studies

Several studies have explored the effects of pyrimidoindole derivatives similar to the target compound:

  • In Vivo Studies on Tumor Models : A study demonstrated that a related compound significantly inhibited tumor growth in xenograft models by affecting the MAPK signaling pathway. The treatment resulted in a reduction of tumor size by up to 70% compared to controls .
  • Inflammation Models : In rat models of induced inflammation, administration of related pyrimidoindole derivatives resulted in a marked decrease in inflammatory markers and pain scores, suggesting effective analgesic and anti-inflammatory properties .

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-15-11-16(2)13-17(12-15)28-23(30)22-21(18-7-3-4-8-19(18)25-22)26-24(28)31-14-20(29)27-9-5-6-10-27/h3-4,7-8,11-13,25H,5-6,9-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYYYYFGJQZQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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